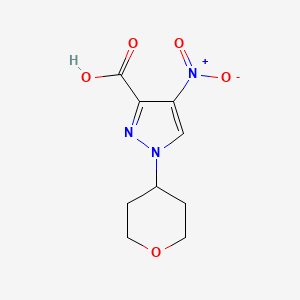
4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C8H11N3O3. It is used as a reagent in various chemical syntheses, particularly in the development of LRRK2 modulators and janus kinase inhibitors, which are significant in the treatment of certain diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole with carboxylic acid derivatives under specific conditions. One common method includes the use of methanol (MeOH) as a solvent and palladium on carbon (Pd/C) as a catalyst. The reaction is carried out under hydrogen (H2) atmosphere at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid is used in scientific research for:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of enzyme inhibitors and modulators.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly LRRK2 modulators and janus kinase inhibitors.
Industry: In the production of specialty chemicals and intermediates for various applications.
Wirkmechanismus
The mechanism of action of 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as a modulator or inhibitor, altering the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitro-1-(oxan-4-yl)-1H-pyrazole
- 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Uniqueness
4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as a reagent in the synthesis of LRRK2 modulators and janus kinase inhibitors sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C9H11N3O5 |
|---|---|
Molekulargewicht |
241.20 g/mol |
IUPAC-Name |
4-nitro-1-(oxan-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H11N3O5/c13-9(14)8-7(12(15)16)5-11(10-8)6-1-3-17-4-2-6/h5-6H,1-4H2,(H,13,14) |
InChI-Schlüssel |
NCIATRUDZRXMSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1N2C=C(C(=N2)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-Trifluoro-N-{2-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B13162086.png)
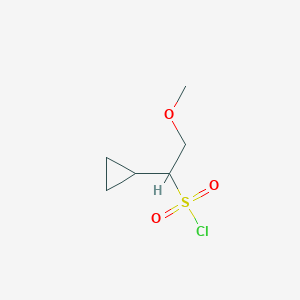

![tert-butyl N-{1-[(piperidin-2-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13162104.png)

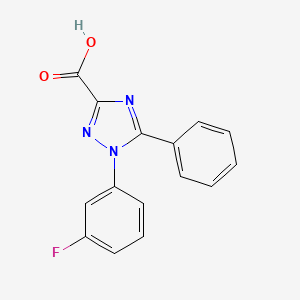
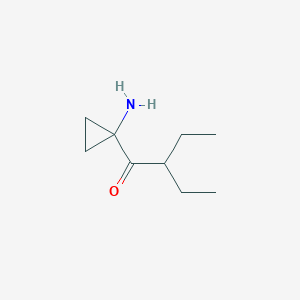
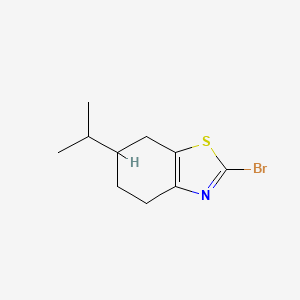
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13162130.png)
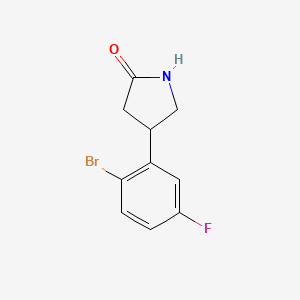
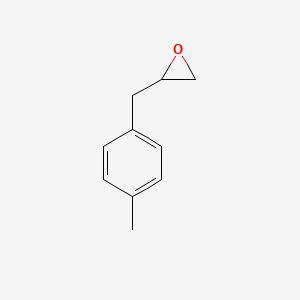
![1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol](/img/structure/B13162155.png)

